IC50 Potency Comparison: K34c vs. ATN-161, JSM6427, and α5β1 integrin-IN-1
K34c demonstrates an IC50 of 3.1 nM for α5β1 integrin inhibition, which is markedly more potent than several alternative α5β1 antagonists used in research. ATN-161, a peptide-based antagonist, exhibits an IC50 of approximately 3.16 μM in viral replication assays . JSM6427, another small-molecule antagonist, shows an IC50 of 7.1 ± 2.5 μM for blocking cell adhesion to fibronectin and 6.0 ± 4.5 μM for inhibiting migration [1]. α5β1 integrin-IN-1 (compound 65) has a reported pIC50 of 9.4, corresponding to an IC50 of approximately 0.4 nM, which is roughly 7-8 times more potent than K34c .
| Evidence Dimension | Potency (IC50 / pIC50) |
|---|---|
| Target Compound Data | IC50 = 3.1 nM |
| Comparator Or Baseline | ATN-161 (IC50 ~3.16 μM); JSM6427 (IC50 6.0-7.1 μM); α5β1 integrin-IN-1 (pIC50 9.4 / IC50 ~0.4 nM) |
| Quantified Difference | K34c is ~1000-fold more potent than ATN-161, ~2000-fold more potent than JSM6427, but ~7-8-fold less potent than α5β1 integrin-IN-1 |
| Conditions | Biochemical α5β1 integrin inhibition assay (K34c, α5β1 integrin-IN-1); ARPE-19 cell adhesion/migration assays (JSM6427); viral replication assay (ATN-161) |
Why This Matters
Procurement decisions must weigh sub-nanomolar potency (K34c) against extreme potency (α5β1 integrin-IN-1) balanced with the extensive in vivo glioblastoma validation uniquely available for K34c.
- [1] Zahn G, et al. Assessment of the integrin alpha5beta1 antagonist JSM6427 in proliferative vitreoretinopathy. Invest Ophthalmol Vis Sci. 2010;51(2):1028-1035. View Source
